4-Ethylanisole
Overview
Description
Mechanism of Action
Target of Action
This compound is primarily used as a building block in organic synthesis .
Mode of Action
It has been used in the synthesis of various compounds via reactions such as the copper-catalyzed 1,3-dipolar alkyne-azide coupling reaction .
Biochemical Pathways
4-Ethylanisole has been used in the synthesis of photoluminescent 1,2-dihydrophosphinines via a [4 + 2] cycloaddition . It has also been used in a copper-catalyzed, three-component synthesis of trisubstituted 1,2,4-triazoles . These reactions suggest that this compound may participate in various biochemical pathways, depending on the context of its use.
Pharmacokinetics
Its physical properties such as boiling point (87-91 °c/11 mmhg), melting point (28-29 °c), and density (1019 g/mL at 25 °C) have been reported . These properties may influence its pharmacokinetic behavior.
Result of Action
Its use in the synthesis of various compounds suggests that it may have diverse effects depending on the context of its use .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethylanisole can be synthesized by reacting anisole with an ethylating reagent such as ethyl iodide or ethyl bromide under alkaline conditions . The reaction typically involves the use of a base like sodium hydroxide or potassium hydroxide to facilitate the ethylation process.
Industrial Production Methods: In industrial settings, this compound is produced through similar ethylation reactions but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the reagents. The reaction conditions are carefully controlled to optimize yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4-Ethylanisole undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 4-ethylphenol or further to 4-ethylbenzoic acid.
Reduction: Reduction reactions can convert it to 4-ethylcyclohexanol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like bromine, chlorine, or nitric acid are used under acidic or basic conditions.
Major Products Formed:
Oxidation: 4-ethylphenol, 4-ethylbenzoic acid.
Reduction: 4-ethylcyclohexanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-Ethylanisole has several applications in scientific research:
Comparison with Similar Compounds
4-Methylanisole (1-methyl-4-methoxybenzene): Similar structure but with a methyl group instead of an ethyl group.
4-Propylanisole (1-propyl-4-methoxybenzene): Similar structure but with a propyl group instead of an ethyl group.
4-Isopropylanisole (1-isopropyl-4-methoxybenzene): Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness: 4-Ethylanisole is unique due to its specific ethyl group, which imparts different chemical properties and reactivity compared to its methyl, propyl, and isopropyl analogs. The ethyl group provides a balance between steric hindrance and electronic effects, making this compound a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-ethyl-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-3-8-4-6-9(10-2)7-5-8/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNRAPAFJLXKBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164795 | |
Record name | 4-Ethylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80164795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1515-95-3 | |
Record name | 1-Ethyl-4-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1515-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethylanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001515953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Ethyl-4-methoxybenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5294 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Ethylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80164795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, 1-ethyl-4-methoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-ETHYLANISOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I71P5QG20S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 4-ethylanisole influence its reactivity in polymerization reactions?
A: The presence of the ethoxy group (–OCH2CH3) in this compound significantly impacts its reactivity in anionic polymerization reactions. Studies [] have shown that the position of the ethoxy group relative to the polymer chain end influences the rate of propagation. Specifically, this compound, where the ethoxy group is in the para position, increases the rate of styrene polymerization compared to reactions in pure hydrocarbon solvents. This suggests that the oxygen atom in the ethoxy group can coordinate with the lithium cation of the propagating chain end, enhancing its reactivity. Interestingly, the same study found that 2-ethylanisole, with the ethoxy group in the ortho position, did not show this rate enhancement, likely due to steric hindrance from the ethyl group interfering with the coordination.
Q2: Can this compound be utilized in the synthesis of complex natural products?
A: this compound serves as a useful starting material in the total synthesis of alkaloids []. Researchers successfully employed this compound as a precursor to synthesize the C-18 oxygenated aspidosperma alkaloid, (±)-limaspermine []. This approach highlights the value of this compound in constructing complex molecular frameworks relevant to natural product synthesis.
Q3: What spectroscopic techniques are valuable for studying this compound?
A: Resonance-enhanced two-photon ionization (REMPI) and mass-analyzed threshold ionization (MATI) spectroscopy are powerful techniques for investigating the electronic and vibrational structures of molecules like this compound []. These techniques provide valuable information about the energy levels within the molecule, offering insights into its photophysical properties and reactivity.
Q4: How can this compound be leveraged in the development of novel biocatalysts?
A: this compound serves as a model substrate for exploring and engineering novel enzymatic activities []. For example, directed evolution of the iron-heme enzyme cytochrome P450BM3 led to the development of the variant P411CHA. This engineered enzyme exhibits remarkable catalytic activity and enantioselectivity in the challenging intermolecular benzylic C–H amination of this compound, using tosyl azide as the nitrogen source []. This success story demonstrates the potential of using this compound as a platform for developing biocatalysts with tailored activities for valuable chemical transformations.
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